Ethyl beta-D-ribo-hex-3-ulopyranoside
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Overview
Description
Ethyl beta-D-ribo-hex-3-ulopyranoside is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple hydroxyl groups and an ethoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl beta-D-ribo-hex-3-ulopyranoside typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with simple sugars or other carbohydrate derivatives.
Reaction Steps: Key steps could involve protection and deprotection of hydroxyl groups, selective oxidation, and introduction of the ethoxy group.
Reaction Conditions: Typical conditions might include the use of acid or base catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants.
Optimization of Yield: Employing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl beta-D-ribo-hex-3-ulopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, Ethyl beta-D-ribo-hex-3-ulopyranoside can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be used to study carbohydrate metabolism or as a precursor for biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl beta-D-ribo-hex-3-ulopyranoside exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might involve:
Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It might bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,5R,6R)-2-methoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one: Similar structure with a methoxy group instead of an ethoxy group.
(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(methyl)oxan-4-one: Similar structure with a methyl group instead of a hydroxymethyl group.
Uniqueness
The unique combination of functional groups in Ethyl beta-D-ribo-hex-3-ulopyranoside gives it distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-5,7-10,12H,2-3H2,1H3/t4-,5-,7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUBKZEXFGSOP-SJNFNFGESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(=O)C(C(O1)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H](C(=O)[C@@H]([C@H](O1)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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